molecular formula C15H14N4O B7772715 N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]acetamide

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]acetamide

Cat. No.: B7772715
M. Wt: 266.30 g/mol
InChI Key: OEACZQFFLJPELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]acetamide is a compound that features a benzotriazole moiety attached to a phenylmethyl group, which is further connected to an acetamide group. Benzotriazole derivatives are known for their versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]acetamide typically involves the reaction of benzotriazole with a suitable phenylmethyl halide under basic conditions, followed by acylation with acetic anhydride or acetyl chloride. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for benzotriazole derivatives generally involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzotriazole-based ketones or carboxylic acids, while reduction can produce benzotriazole-based alcohols or amines .

Mechanism of Action

The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable coordination complexes with metal ions, which contributes to its effectiveness as a corrosion inhibitor. Additionally, its ability to interact with enzymes and receptors in biological systems underlies its pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]acetamide is unique due to its combination of the benzotriazole moiety with a phenylmethyl group and an acetamide group. This structure imparts distinct physicochemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

N-[benzotriazol-1-yl(phenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-11(20)16-15(12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)17-18-19/h2-10,15H,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEACZQFFLJPELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.